molecular formula C8H15NO3 B11915599 Methyl 4-hydroxyazepane-1-carboxylate

Methyl 4-hydroxyazepane-1-carboxylate

Cat. No.: B11915599
M. Wt: 173.21 g/mol
InChI Key: NLMSVDQWDIMGMF-UHFFFAOYSA-N
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Description

Methyl 4-hydroxyazepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxyazepane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxyazepane with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also help in monitoring and controlling the reaction parameters, leading to more efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxyazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Methyl 4-hydroxyazepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxyazepane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxyhexanoate: Similar in structure but with a six-membered ring.

    Methyl 4-hydroxyheptanoate: Similar in structure but with a seven-membered ring without nitrogen.

    Methyl 4-hydroxyazepane-1-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.

Uniqueness

Methyl 4-hydroxyazepane-1-carboxylate is unique due to the presence of both a hydroxyl group and an ester group within a seven-membered ring containing nitrogen. This combination of functional groups and ring structure provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 4-hydroxyazepane-1-carboxylate

InChI

InChI=1S/C8H15NO3/c1-12-8(11)9-5-2-3-7(10)4-6-9/h7,10H,2-6H2,1H3

InChI Key

NLMSVDQWDIMGMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCC(CC1)O

Origin of Product

United States

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